3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE
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Overview
Description
3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-4-methylphenyl isocyanate with appropriate reagents to form the desired oxadiazole ring structure . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: An intermediate used in the synthesis of the target compound.
4-Chloro-3-methylphenol: A related compound with similar structural features.
Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester: Another compound with comparable chemical properties.
Uniqueness
3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[(3-chloro-4-methylanilino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-3-6-13(7-4-11)16-20-21(17(23)22-16)10-19-14-8-5-12(2)15(18)9-14/h3-9,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAYTAFHBWCCSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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